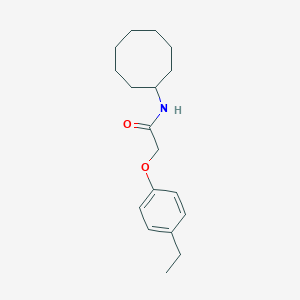![molecular formula C27H27BrN4O6 B297505 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297505.png)
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and urokinase-type plasminogen activator, which are involved in the metastasis of cancer cells. It also inhibits the activation of specific pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
There are several advantages and limitations associated with the use of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. One of the advantages is that this compound has been extensively studied and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, one of the limitations is that the synthesis of this compound is a complex process that requires specific conditions and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
Future Directions
There are several future directions for further research on 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One of the future directions is to conduct further studies on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to optimize the synthesis method of this compound to make it more accessible for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Synthesis Methods
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2-hydrazinyl-2-oxoethyl)-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to obtain the desired product.
Scientific Research Applications
The chemical compound 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several potential applications in the field of medicine. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C27H27BrN4O6 |
|---|---|
Molecular Weight |
583.4 g/mol |
IUPAC Name |
N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-9-10-19(11-17(16)2)30-24(33)15-38-25-20(28)12-18(13-23(25)37-4)14-29-32-27(35)26(34)31-21-7-5-6-8-22(21)36-3/h5-14H,15H2,1-4H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
InChI Key |
NWIBLOGKHQYQKV-IPPBACCNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)
![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
